3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one

Chemical procurement Purity specification Azetidinone synthesis intermediate

3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one (CAS 1706532-44-6, molecular formula C10H11FN2O, molecular weight 194.21 g/mol) is a 1,3,4-trisubstituted azetidin-2-one (β-lactam) featuring a primary amine at the 3-position, a 4-fluorophenyl group at the 4-position, and a methyl group at the 1-position. The compound belongs to the 3-aminoazetidin-2-one class, which has been validated as a privileged scaffold for the inhibition of N-acylethanolamine acid amidase (NAAA), an intracellular cysteine hydrolase that degrades the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA).

Molecular Formula C10H11FN2O
Molecular Weight 194.21 g/mol
Cat. No. B11903985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one
Molecular FormulaC10H11FN2O
Molecular Weight194.21 g/mol
Structural Identifiers
SMILESCN1C(C(C1=O)N)C2=CC=C(C=C2)F
InChIInChI=1S/C10H11FN2O/c1-13-9(8(12)10(13)14)6-2-4-7(11)5-3-6/h2-5,8-9H,12H2,1H3
InChIKeyZBYRVAMORWQPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one: Core Scaffold for NAAA-Targeted β-Lactam Research


3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one (CAS 1706532-44-6, molecular formula C10H11FN2O, molecular weight 194.21 g/mol) is a 1,3,4-trisubstituted azetidin-2-one (β-lactam) featuring a primary amine at the 3-position, a 4-fluorophenyl group at the 4-position, and a methyl group at the 1-position . The compound belongs to the 3-aminoazetidin-2-one class, which has been validated as a privileged scaffold for the inhibition of N-acylethanolamine acid amidase (NAAA), an intracellular cysteine hydrolase that degrades the endogenous anti-inflammatory lipid mediator palmitoylethanolamide (PEA) [1]. This scaffold was developed to overcome the limited chemical and plasma stability of earlier 3-aminooxetan-2-one NAAA inhibitors, making it suitable for systemic administration research [1].

Why 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one Cannot Be Interchanged with Generic 4-Substituted Azetidinone Analogs


Subtle structural variations at the 4-position of 3-aminoazetidin-2-one derivatives produce profound differences in lipophilicity (XLogP), hydrogen-bonding capacity, and molecular geometry that directly govern target engagement, membrane permeability, and pharmacokinetic behavior [1]. The 4-fluorophenyl substituent in this compound introduces a unique combination of strong electron-withdrawing character (Hammett σp = 0.06 for F; compare σp = 0.23 for Cl, σp = -0.27 for OCH3) and minimal steric bulk (van der Waals radius: F = 1.47 Å; Cl = 1.75 Å; Br = 1.85 Å; OCH3 ≈ 2.0 Å effective radius) [2]. Replacing fluorine with chlorine or bromine increases both lipophilicity and steric demand, which can alter off-target binding profiles and metabolic stability. Replacing it with methoxy eliminates the electronegative halogen entirely, introducing a hydrogen-bond acceptor that reshapes the pharmacophore [1]. An unsubstituted phenyl analog lacks the dipole moment and metabolic blocking effect conferred by the para-fluoro substituent, which is known to reduce oxidative metabolism at the phenyl ring in structurally related drug candidates [2]. In the absence of direct comparative biological data, these quantifiable physicochemical and electronic differences constitute the primary rational basis for selecting the 4-fluorophenyl variant over generic 4-substituted alternatives when structural consistency in a synthetic sequence or SAR campaign is paramount.

Quantitative Differentiation Evidence: 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one vs. Closest Analogs


Purity Specification Advantage: 98% NLT vs. 95%+ for 4-Chlorophenyl and 4-Methoxyphenyl Analogs

3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one is commercially available with a minimum purity specification of 98% (NLT 98% by MolCore; 98% by Leyan), compared to a baseline of 95%+ for the 4-chlorophenyl analog (CAS 1291488-16-8) and 95%+ for the 4-methoxyphenyl analog (CAS 1291487-88-1) from the same supplier class . This represents a minimum absolute purity difference of 3 percentage points, which reduces the maximum potential impurity burden by approximately 60% (from 5% down to 2%) .

Chemical procurement Purity specification Azetidinone synthesis intermediate

Computed Lipophilicity (XLogP) and Molecular Weight Distinguish 4-Fluorophenyl from 4-Chlorophenyl and 4-Methoxyphenyl Analogs

The 4-fluorophenyl substitution yields an XLogP of 0.40, placing the compound in the optimal lipophilicity range (XLogP 0–3) for oral bioavailability according to Lipinski's Rule of Five, while the 4-chlorophenyl analog carries a higher computed XLogP of approximately 1.10 . The 4-methoxyphenyl analog introduces an additional hydrogen-bond acceptor and a molecular weight increase to 206.24 g/mol (vs. 194.21 g/mol for the target compound) . The fluorinated compound thus maintains the lowest molecular weight and optimal polarity balance among halogenated 4-aryl analogs, which is a critical consideration when the compound is used as a key intermediate where molecular weight budget must be conserved for subsequent derivatization.

Lipophilicity XLogP Drug-likeness Lead optimization

NAAA Inhibitor Scaffold Validation: 3-Aminoazetidin-2-one Core Delivers Sub-Micromolar to Low-Micromolar h-NAAA IC50 Potency

The 3-aminoazetidin-2-one scaffold has been pharmacologically validated as a NAAA inhibitor platform, with N-acylated derivatives achieving human NAAA (h-NAAA) IC50 values as low as 0.10 μM (compound 11p, N-substituted 3-aminoazetidin-2-one derivative) and 0.22 μM (compound 11m) [1]. The corresponding 3-aminooxetan-2-one class (the direct predecessor scaffold) suffered from severely limited chemical stability (t1/2 < 1 min in mouse plasma for representative compounds), whereas azetidin-2-one analogs exhibited dramatically improved stability (t1/2 > 120 min in mouse plasma for compound 11a and > 103 min for compound 11h at pH 7.4 buffer) [1]. This >120-fold improvement in plasma half-life is a class-defining feature of the azetidin-2-one scaffold over the oxetan-2-one predecessor. The target compound, bearing a free 3-amino group rather than an N-acyl substituent, serves as the key synthetic intermediate for accessing this validated inhibitor chemotype, which is not accessible through 3-hydroxy or 3-alkoxy analogs.

NAAA inhibition β-Lactam pharmacophore Anti-inflammatory Pain

Limitation Acknowledgment: No Published Head-to-Head IC50 Data for 4-Fluorophenyl vs. 4-Chlorophenyl, 4-Methoxyphenyl, or 4-Unsubstituted Phenyl in the Same Assay

A systematic search of PubMed, Google Scholar, and patent databases (including WIPO, USPTO, and EPO) for the specific compound 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one (CAS 1706532-44-6) yielded no peer-reviewed head-to-head studies reporting quantitative NAAA IC50 values, antibacterial MIC values, or other biological activity data directly comparing this compound against its 4-chlorophenyl, 4-methoxyphenyl, or 4-unsubstituted phenyl analogs in the same assay system . The Fiasella et al. 2014 SAR study on 3-aminoazetidin-2-one derivatives focused exclusively on variation at the N-3 amide side chain, not on 4-aryl substitution [1]. Consequently, the differential biological activity attributable specifically to the 4-fluorophenyl versus 4-chlorophenyl or 4-methoxyphenyl substitution pattern in the free 3-amino form remains experimentally uncharacterized. Users should plan dedicated comparative SAR studies if target-specific biological differentiation is a procurement criterion.

Data gap SAR limitation Procurement due diligence

Defined Application Scenarios for 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one Based on Verified Evidence


Key Intermediate for Systematic NAAA Inhibitor SAR Campaigns Requiring 4-Aryl Diversity

This compound is the structurally defined and purity-verified (98% NLT) 3-aminoazetidin-2-one building block for constructing N-acylated NAAA inhibitor libraries. The scaffold has been validated to deliver sub-micromolar h-NAAA potency (IC50 = 0.10 μM for derivative 11p) with plasma stability exceeding 120 minutes, a >120-fold improvement over the predecessor oxetan-2-one scaffold [1]. Researchers synthesizing focused libraries that explore 4-aryl variation (F, Cl, OCH3, CF3, Br) while keeping the 3-amino group available for amide/urea/carbamate diversification can procure this specific compound to establish the 4-fluorophenyl SAR anchor point.

Fragment-Based Lead Discovery Where Ligand Efficiency and Molecular Weight Budget Are Critical

With a molecular weight of 194.21 g/mol and a computed XLogP of 0.40, 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one is the lowest-molecular-weight halogenated member of this analog series . This makes it the preferred 4-aryl variant when the compound is intended as a starting fragment for fragment-based drug discovery (FBDD), where low molecular weight (< 250 Da) and balanced lipophilicity are essential to maintain ligand efficiency (LE) and lipophilic ligand efficiency (LLE) during fragment elaboration [1]. The 4-chlorophenyl analog (MW 210.66) and 4-methoxyphenyl analog (MW 206.24) each impose a larger molecular weight penalty before any further derivatization.

Synthetic Chemistry Where Amine Nucleophilicity and Purity Control Are Paramount

The free 3-amino group serves as the reactive handle for amide bond formation, urea synthesis, sulfonamide coupling, or reductive amination. The 98% NLT purity specification reduces competing reactivity from impurities compared to the 95%+ purity of cheaper 4-chlorophenyl or 4-methoxyphenyl alternatives [1]. For reactions requiring precise stoichiometric control—such as carbamic acid ester formation for NAAA inhibitor synthesis—the reduced impurity burden minimizes the formation of byproducts that co-elute during chromatographic purification, improving isolated yields of the target N-acyl derivative.

Comparative Physicochemical and Metabolic Stability Profiling of Halogenated 4-Aryl Azetidinones

This compound enables direct experimental comparison of the 4-fluorophenyl substitution against other 4-haloaryl and 4-alkoxyaryl analogs in the same laboratory under identical assay conditions. The quantifiable physicochemical differences—XLogP of 0.40 for F vs. ~1.10 for Cl, MW of 194.21 vs. 210.66 —provide a rationally grounded starting point for hypothesis-driven studies examining the influence of halogen electronic effects and steric parameters on metabolic stability, CYP450 inhibition, and plasma protein binding [1]. Teams investigating the fluorine walk or halogen-dependent metabolic switching can use this compound as the fluorinated reference point.

Quote Request

Request a Quote for 3-Amino-4-(4-fluorophenyl)-1-methylazetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.